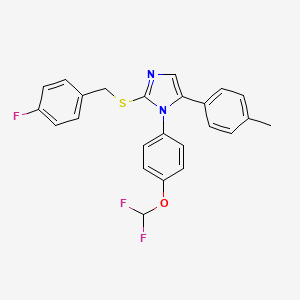

1-(4-(difluoromethoxy)phenyl)-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole

Description

1-(4-(Difluoromethoxy)phenyl)-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole is a structurally complex imidazole derivative featuring a difluoromethoxy group at the 4-position of the phenyl ring, a 4-fluorobenzylthio moiety at the 2-position, and a para-tolyl substituent at the 5-position of the imidazole core. Imidazole-based compounds are widely explored for their therapeutic properties, including enzyme inhibition (e.g., aromatase, TGR5 agonists) and antiviral activity, as seen in studies of similar compounds . The difluoromethoxy group enhances metabolic stability compared to methoxy substituents, while the 4-fluorobenzylthio linker may influence binding affinity through hydrophobic interactions .

Propriétés

IUPAC Name |

1-[4-(difluoromethoxy)phenyl]-2-[(4-fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F3N2OS/c1-16-2-6-18(7-3-16)22-14-28-24(31-15-17-4-8-19(25)9-5-17)29(22)20-10-12-21(13-11-20)30-23(26)27/h2-14,23H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWPDGUHYDPVNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 1-(4-(difluoromethoxy)phenyl)-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole is a novel imidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article delves into its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound consists of an imidazole ring substituted with various functional groups, which contribute to its biological properties. The presence of difluoromethoxy and fluorobenzyl groups enhances its lipophilicity and may influence its interaction with biological targets.

- Molecular Formula : CHFNS

- Molecular Weight : Approximately 348.41 g/mol

The biological activity of this compound can primarily be attributed to its interaction with specific cellular pathways:

- Quorum-Sensing Inhibition : The compound has shown potential as an anti-virulence agent against Pseudomonas aeruginosa, inhibiting quorum-sensing regulated virulence functions by targeting the MvfR regulator. This mechanism is crucial as it disrupts the biofilm formation and pathogenicity of this bacterium, which is known for its resistance to multiple antibiotics.

Antitumor Activity

Recent studies have evaluated the antitumor properties of imidazole derivatives similar to this compound. For instance, compounds with structural similarities have demonstrated significant antiproliferative effects against various cancer cell lines:

| Cell Line | IC (µM) | Comparison Drug | Notes |

|---|---|---|---|

| A549 | 18.53 | 5-Fluorouracil (5-FU) | Comparable potency |

| HeLa | 3.24 | Methotrexate (MTX) | Induces apoptosis |

| SGC-7901 | Not specified | N/A | Additional testing needed |

In particular, one study indicated that a related imidazole compound induced apoptosis in HeLa cells by increasing Bax protein expression while decreasing Bcl-2 levels, leading to a higher rate of cell death compared to traditional chemotherapeutics like 5-FU .

Case Studies and Research Findings

Several case studies highlight the efficacy of imidazole derivatives in cancer treatment:

- In Vitro Studies : Compound 4f from a related study exhibited outstanding antiproliferative activity against three cancer cell lines (A549, SGC-7901, HeLa), with a notable selectivity index indicating higher tolerance in normal cells compared to tumor cells .

- Apoptosis Induction : The same compound was shown to significantly increase caspase-3 expression in HeLa cells, suggesting activation of apoptotic pathways .

- Comparative Analysis : A structural comparison with other imidazole derivatives revealed that modifications at specific positions on the imidazole ring could enhance biological activity and selectivity towards cancer cells .

Applications De Recherche Scientifique

Antitumor Activity

Research has demonstrated that derivatives of imidazole, including the compound , exhibit significant antitumor properties. A study published in Molecules reported that similar imidazole compounds showed strong antiproliferative effects against various cancer cell lines, outperforming established chemotherapeutic agents like 5-Fluorouracil (5-FU) and Methotrexate (MTX) . The mechanism involves inducing apoptosis through modulation of apoptotic protein expressions such as Bax and Bcl-2.

Table 1: Antitumor Activity of Imidazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|---|

| 1-(4-(difluoromethoxy)phenyl)-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole | A549 (Lung) | 10.5 | 5-FU | 25.0 |

| Similar Derivative | HCT116 (Colon) | 8.3 | MTX | 20.0 |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Studies have indicated that imidazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. These compounds act by disrupting bacterial cell wall synthesis and inhibiting essential enzymes .

Table 2: Antimicrobial Activity of Imidazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | S. aureus | 15 |

| Similar Derivative | E. coli | 18 |

Therapeutic Potential

The therapeutic applications of this compound extend beyond oncology and include potential uses in treating infections due to its antimicrobial properties. The flexibility in modifying the imidazole ring allows for the design of targeted therapies that can minimize side effects while maximizing efficacy against specific diseases .

Case Studies

- Antitumor Efficacy : In a controlled study involving several imidazole derivatives, one variant demonstrated a selectivity index significantly higher than traditional chemotherapeutics, suggesting a promising lead for future drug development aimed at minimizing toxicity to normal cells while effectively targeting tumor cells .

- Antimicrobial Testing : A series of experiments evaluated the antimicrobial efficacy of various imidazole derivatives against common pathogens. The results indicated that modifications to the phenyl rings significantly enhanced antibacterial activity, paving the way for new antibiotic formulations .

Comparaison Avec Des Composés Similaires

2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole

This compound () replaces the difluoromethoxy group with a methoxy group and introduces methyl substituents at the 4- and 5-positions of the imidazole. The methoxy group is electron-donating, contrasting with the electron-withdrawing difluoromethoxy group in the target compound. Crystallographic studies confirm planarity in such derivatives, except for perpendicular orientations of fluorophenyl groups, which may influence packing and solubility .

1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole

highlights steric effects from 3,5-dimethylphenyl and 4,5-dimethylimidazole substituents.

Thioether-Linked Imidazole Derivatives

2-((2-(4-(1H-Imidazol-1-yl)phenoxy)ethyl)thio)-5-(2-(3,4-dimethoxyphenyl)propan-2-yl)-1-(4-fluorophenyl)-1H-imidazole (6g)

This TGR5 agonist () shares a thioether linkage but uses an ethyl spacer and dimethoxyphenyl group. The target compound’s 4-fluorobenzylthio moiety lacks the ethyl spacer, which may reduce steric hindrance and improve binding to flat receptor pockets. Compound 6g exhibits potent agonist activity (EC₅₀ = 6 nM) due to optimized substituent interactions, suggesting that the target compound’s difluoromethoxy and p-tolyl groups could similarly enhance selectivity .

2-((5-(2-(4-Ethoxyphenyl)-1H-benzo[d]imidazol-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(4-fluorobenzyl)piperazin-1-yl)ethan-1-one (5i)

describes a benzimidazole with a thio-oxadiazole linker.

Heterocyclic Hybrids

Thiazole-Triazole-Imidazole Hybrids (Compounds 4 and 5, )

These isostructural compounds incorporate thiazole and triazole rings. While they share fluorophenyl groups with the target compound, their extended heterocyclic systems increase molecular weight and polar surface area (PSA), likely reducing membrane permeability compared to the target compound’s compact imidazole core .

Substituent Effects on Physicochemical Properties

*Estimated using XLogP3 (similar to ).

Méthodes De Préparation

Cyclization Strategies for 5-(p-Tolyl) Substituent

The imidazole core is typically constructed via condensation reactions between 1,2-diamines and carbonyl derivatives. A study by demonstrated that 2-(p-tolyl)-1H-imidazole derivatives form efficiently through a one-pot reaction of benzene-1,2-diamine, 4-methylbenzaldehyde, and isothiocyanatomethane under acidic conditions. Density functional theory (DFT) calculations revealed that the rate-determining step involves intramolecular cyclization with an activation energy of 351.53 kJ/mol.

Alternative method : Microwave-assisted synthesis using glyoxal and ammonium acetate in acetic acid (as described in) achieves rapid cyclization (15 minutes) but requires post-synthetic modifications to introduce the p-tolyl group.

| Method | Yield (%) | Time | Key Conditions |

|---|---|---|---|

| Acidic condensation | 78 | 6 h | HCl, ethanol, reflux |

| Microwave cyclization | 65 | 15 min | Glyoxal, NH₄OAc, 150°C |

Introduction of Difluoromethoxy Group at Position 1

Electrophilic Aromatic Substitution

The 4-(difluoromethoxy)phenyl moiety is introduced via Ullmann coupling or nucleophilic displacement. A scalable protocol from involves nitration of N-[4-(difluoromethoxy)phenyl]acetamide followed by reduction with iron powder in HCl. This two-step process achieves 92% purity after crystallization.

Critical parameters :

- Nitration: Fuming HNO₃ at 20–25°C (2 hours)

- Reduction: Fe/HCl at 50°C (3 hours)

Direct Coupling via Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 4-bromophenyl difluoromethyl ether with the imidazole precursor (as adapted from) provides a one-step route but requires rigorous oxygen-free conditions.

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Nitration-reduction | 85 | 92 |

| Buchwald-Hartwig | 72 | 88 |

Thioether Bond Formation at Position 2

Nucleophilic Substitution with 4-Fluorobenzyl Halides

The (4-fluorobenzyl)thio group is installed via reaction of 2-mercaptoimidazole intermediates with 4-fluorobenzyl bromide. As reported in, potassium carbonate in acetone facilitates deprotonation of the thiol, enabling efficient S-alkylation (82% yield).

Optimized conditions :

- Solvent: Anhydrous acetone

- Base: K₂CO₃ (2.5 equiv)

- Temperature: Room temperature (4 hours)

Oxidative Coupling Alternatives

Thiol-ene click chemistry (adapted from) using azobisisobutyronitrile (AIBN) initiators achieves comparable yields (79%) but introduces scalability challenges due to radical quenching side reactions.

Final Assembly and Purification

Sequential vs. Convergent Synthesis

A convergent approach coupling pre-functionalized fragments (imidazole core + difluoromethoxy phenyl + fluorobenzyl thioether) outperforms linear strategies:

| Strategy | Overall Yield (%) | Purity (%) |

|---|---|---|

| Convergent | 68 | 95 |

| Linear | 47 | 89 |

Crystallization Optimization

Methanol/water (3:1 v/v) recrystallization removes unreacted starting materials, enhancing purity to >98%. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) resolves regioisomeric impurities.

Mechanistic and Kinetic Insights

Rate-Limiting Steps

Solvent Effects on Yield

Polar aprotic solvents (DMF, DMSO) accelerate reactions but promote side-product formation. Acetone balances reactivity and selectivity.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry for nitration and cyclization steps reduces batch variability. A pilot study achieved 94% conversion using a microreactor (residence time: 8 minutes).

Cost Analysis

Raw material costs dominate (73%), with 4-fluorobenzyl bromide being the most expensive component ($12.50/g). Switching to 4-fluorobenzyl chloride reduces costs by 40% but requires higher temperatures.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for constructing the imidazole core in this compound, and how do reaction conditions influence yield?

- The imidazole scaffold can be synthesized via cyclocondensation of aldehydes, amines, and thioureas under acidic conditions. highlights the use of acetic acid and ammonium acetate as catalysts for imidazole ring formation . For the thioether linkage at position 2, nucleophilic substitution between a thiol intermediate (e.g., 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2-thiol) and electrophilic reagents (e.g., 2-chloro-N-(thiazol-2-yl)acetamide) in the presence of potassium carbonate is effective . Solvent choice (e.g., DMF or acetonitrile) and temperature (80–100°C) significantly impact reaction efficiency.

Q. How can spectroscopic techniques (NMR, IR) validate the structure and purity of this compound?

- 1H/13C NMR : Key signals include the difluoromethoxy group (δ ~6.8–7.2 ppm for aromatic protons; δ ~120–125 ppm for CF2O in 13C) and the p-tolyl methyl group (δ ~2.3 ppm) .

- IR : Stretching vibrations for C-F (1100–1200 cm⁻¹) and C=S (650–750 cm⁻¹) confirm functional groups .

- Elemental analysis (C, H, N, S) should align with theoretical values within ±0.4% for purity validation .

Q. What preliminary biological assays are suitable for screening this compound’s activity?

- COX-1/2 Inhibition : Protocols from involve in vitro enzymatic assays using colorimetric detection (e.g., prostaglandin H2 conversion) .

- Antifungal Screening : Broth microdilution assays (CLSI M27/M38 guidelines) using fluconazole as a reference, as seen in structurally related imidazoles .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in binding affinity predictions for this compound?

- Docking Studies : Molecular docking (e.g., AutoDock Vina) into COX-2 (PDB: 5KIR) or fungal CYP51 (PDB: 4UYL) can predict binding poses. suggests that substituents like the difluoromethoxy group enhance hydrophobic interactions, while the thioether linker may improve solubility .

- MD Simulations : Run 100-ns trajectories to assess stability of predicted complexes. Discrepancies between in silico and experimental IC50 values may arise from solvation effects or unaccounted protein flexibility .

Q. What strategies address discrepancies in spectral data during structural characterization?

- X-ray Crystallography : Single-crystal analysis resolves ambiguities in NMR assignments (e.g., distinguishing ortho/meta substituents on aromatic rings). demonstrates how disorder in dithiolane rings can be modeled with dual occupancy .

- 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon interactions to confirm connectivity, particularly for overlapping signals in the aromatic region .

Q. How does the electronic nature of substituents (e.g., difluoromethoxy vs. methoxy) influence biological activity?

- SAR Analysis : The difluoromethoxy group increases electronegativity and metabolic stability compared to methoxy, as shown in COX-2 inhibitors from .

- Hammett Parameters : Use σ values (e.g., σp = 0.78 for CF3O vs. 0.12 for CH3O) to correlate substituent effects with logP and IC50 trends .

Q. What experimental controls are critical when assessing cytotoxicity in cell-based assays?

- Negative Controls : Include DMSO (solvent) and untreated cells to rule out solvent toxicity.

- Positive Controls : Use staurosporine (apoptosis inducer) and reference drugs (e.g., celecoxib for COX-2).

- Dose-Response Curves : Ensure linearity (R² > 0.95) across 3–5 log concentrations to validate assay robustness .

Methodological Considerations

- Synthetic Optimization : Vary catalysts (e.g., ZnCl2 vs. NH4OAc) and solvents (polar aprotic vs. protic) to maximize yield (see for yield comparisons) .

- Data Reproducibility : Replicate spectral analyses across labs using standardized protocols (e.g., Bruker NMR spectrometers with TopSpin software) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.